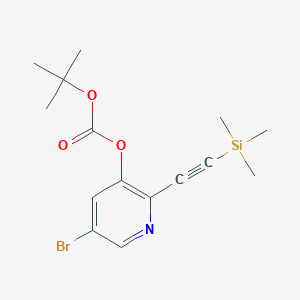

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

CAS No.: 1186310-92-8

Cat. No.: VC3368965

Molecular Formula: C15H20BrNO3Si

Molecular Weight: 370.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186310-92-8 |

|---|---|

| Molecular Formula | C15H20BrNO3Si |

| Molecular Weight | 370.31 g/mol |

| IUPAC Name | [5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-yl] tert-butyl carbonate |

| Standard InChI | InChI=1S/C15H20BrNO3Si/c1-15(2,3)20-14(18)19-13-9-11(16)10-17-12(13)7-8-21(4,5)6/h9-10H,1-6H3 |

| Standard InChI Key | KVRNXNSZICMLQI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C |

Introduction

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound combines a pyridine ring with a bromo substituent, a trimethylsilyl (TMS) protected ethynyl group, and a tert-butyl carbonate moiety. The presence of these functional groups makes it a versatile intermediate for various chemical transformations.

Synthesis and Preparation

The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate typically involves multiple steps, starting from simpler pyridine derivatives. The process may include:

-

Halogenation: Introduction of the bromine atom onto the pyridine ring.

-

Ethynylation: Attachment of the TMS-protected ethynyl group.

-

Carbonate Formation: Introduction of the tert-butyl carbonate group.

These steps often require careful control of reaction conditions and the use of specific catalysts or reagents to ensure high yields and purity.

Applications and Potential Uses

This compound is primarily used as an intermediate in organic synthesis. Its unique combination of functional groups makes it suitable for various transformations, such as:

-

Cross-Coupling Reactions: The bromo substituent can participate in Suzuki or Heck reactions to form complex molecules.

-

Click Chemistry: The ethynyl group can be involved in click reactions to form triazoles.

-

Protecting Group Chemistry: The tert-butyl carbonate group can be easily removed under acidic conditions to reveal a hydroxyl group, which can then be further modified.

These applications highlight the versatility of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate in the synthesis of complex organic molecules, including pharmaceuticals and materials science compounds.

Research Findings and Studies

Recent studies have focused on optimizing the synthesis conditions for this compound and exploring its use in the preparation of novel molecules with potential biological activity. For instance, researchers have investigated its role in the synthesis of pyridine-based ligands for metal complexes, which have applications in catalysis and drug development.

Example Research Study

| Study Focus | Key Findings |

|---|---|

| Synthesis Optimization | Improved yields through the use of palladium catalysts in cross-coupling reactions. |

| Biological Activity | Derivatives of this compound have shown promise as inhibitors of certain enzymes, highlighting potential therapeutic applications. |

These studies demonstrate the ongoing interest in this compound and its derivatives for advancing chemical synthesis and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume